molecular formula C15H13N3O10S2 B2618861 YADA CAS No. 1471982-33-8

YADA

Cat. No.: B2618861
CAS No.: 1471982-33-8
M. Wt: 459.4
InChI Key: YXWYHJBYHLJEIR-SECBINFHSA-N
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Description

It effectively labels peptidoglycans within the cell walls of actively synthesizing living bacteria . This compound is widely used in various scientific research applications due to its excellent water solubility, photostability, and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YADA involves the conjugation of Lucifer yellow with D-alanine. The reaction typically requires a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the conjugation process. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques to obtain high-purity this compound. The production is carried out under controlled conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

YADA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an alkaline medium.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted derivatives with altered functional groups.

Scientific Research Applications

YADA has a wide range of scientific research applications, including:

Mechanism of Action

YADA exerts its effects by binding to peptidoglycans within the cell walls of actively synthesizing bacteria. The binding process involves the interaction of this compound with specific molecular targets within the peptidoglycan structure. This interaction leads to the incorporation of this compound into the bacterial cell wall, allowing for fluorescent labeling and visualization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific conjugation with D-alanine, which allows it to effectively label peptidoglycans in bacterial cell walls. This property makes this compound particularly useful in studies involving bacterial growth and cell wall synthesis, setting it apart from other fluorescent dyes .

Properties

IUPAC Name

(2R)-2-amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O10S2/c16-9(15(21)22)4-18-13(19)7-2-5(29(23,24)25)1-6-11(7)8(14(18)20)3-10(12(6)17)30(26,27)28/h1-3,9H,4,16-17H2,(H,21,22)(H,23,24,25)(H,26,27,28)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWYHJBYHLJEIR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CC(C(=O)O)N)S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C[C@H](C(=O)O)N)S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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